molecular formula C11H9F3N2 B12870599 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 129585-50-8

3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12870599
CAS No.: 129585-50-8
M. Wt: 226.20 g/mol
InChI Key: PFGFMKWTUOABSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group at the 5-position, a phenyl group at the 1-position, and a methyl group at the 3-position. These structural features contribute to its unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with trifluoromethylating agents. This reaction typically requires the presence of a base and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of ionic liquids as catalysts has been explored to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under mild to moderate temperature conditions.

Major Products

Scientific Research Applications

3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-methyl-5-pyrazolone
  • 1-phenyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Uniqueness

Compared to similar compounds, 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole exhibits enhanced stability and reactivity due to the presence of the trifluoromethyl group. This group imparts unique electronic properties, making the compound more resistant to metabolic degradation and increasing its potential as a therapeutic agent .

Properties

CAS No.

129585-50-8

Molecular Formula

C11H9F3N2

Molecular Weight

226.20 g/mol

IUPAC Name

3-methyl-1-phenyl-5-(trifluoromethyl)pyrazole

InChI

InChI=1S/C11H9F3N2/c1-8-7-10(11(12,13)14)16(15-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

PFGFMKWTUOABSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.